N-(2-hydroxy-2-phenylpropyl)-3,4-dimethylbenzenesulfonamide
Description
N-(2-hydroxy-2-phenylpropyl)-3,4-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a hydroxy-phenylpropyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-13-9-10-16(11-14(13)2)22(20,21)18-12-17(3,19)15-7-5-4-6-8-15/h4-11,18-19H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYNMKVIILXEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(C2=CC=CC=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-phenylpropyl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-hydroxy-2-phenylpropylamine. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product from any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-phenylpropyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-(2-hydroxy-2-phenylpropyl)-3,4-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide functionality into target molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylpropyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase in bacteria. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication. Additionally, the hydroxy-phenylpropyl group may interact with other molecular targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-phenylpropyl)-2-methoxybenzamide
- N-(2-hydroxy-2-phenylpropyl)-N,1-dimethylpyrrole-2-carboxamide
- N-(2-hydroxy-2-phenylpropyl)cinnamamide
Uniqueness
N-(2-hydroxy-2-phenylpropyl)-3,4-dimethylbenzenesulfonamide is unique due to the presence of both the sulfonamide and hydroxy-phenylpropyl groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific substitution pattern on the benzene ring also contributes to its unique properties, making it a valuable compound for various applications.
Biological Activity
N-(2-hydroxy-2-phenylpropyl)-3,4-dimethylbenzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a 3,4-dimethylbenzene ring and a hydroxy-phenylpropyl substituent. This unique structure contributes to its distinct chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H21NO3S |
| Molecular Weight | 319.4 g/mol |
| CAS Number | 1351588-41-4 |
This compound is believed to exert its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The sulfonamide group can mimic para-aminobenzoic acid (PABA), allowing it to inhibit dihydropteroate synthase, an essential enzyme in bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication.
- Interaction with Molecular Targets : The hydroxy-phenylpropyl group may interact with various molecular targets, contributing to its overall biological activity.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. The compound's ability to inhibit folic acid synthesis makes it a candidate for further development in treating bacterial infections.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory activity. Sulfonamides are known to inhibit enzymes involved in inflammatory pathways, which could make them valuable in treating inflammatory diseases.
Case Studies and Research Findings
- Anticonvulsant Activity : A related compound, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), demonstrated anticonvulsant properties in various animal models. While not directly the same as this compound, the findings suggest that similar structural modifications may lead to significant neurological effects .
- Cytotoxicity Studies : In vitro studies have evaluated the cytotoxicity of related compounds on cell lines such as HepG2 (liver cancer) and H9c2 (cardiac myoblast). These studies indicate that certain derivatives exhibit low toxicity at concentrations up to 100 µM .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-hydroxy-2-phenylpropyl)-3,4-dimethylbenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions, where an amine group attacks a sulfonyl chloride intermediate. Key steps include:
- Step 1 : Preparation of the sulfonyl chloride precursor (e.g., 3,4-dimethylbenzenesulfonyl chloride).
- Step 2 : Reaction with 2-hydroxy-2-phenylpropylamine under basic conditions (e.g., triethylamine or NaOH) to form the sulfonamide bond.
- Optimization : Use polar aprotic solvents (e.g., DCM or DMF) and control temperature (20–60°C) to enhance selectivity. Catalysts like DMAP may improve reaction rates. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra confirm the presence of aromatic protons (δ 7.0–8.0 ppm), methyl groups (δ 1.2–2.5 ppm), and hydroxy/amine protons (δ 2.5–5.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Peaks at ~3250 cm (O-H/N-H stretch) and ~1150 cm (S=O stretch) validate functional groups .
Q. What preliminary biological assays are recommended to evaluate the pharmacological potential of this sulfonamide derivative?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or cyclooxygenase (COX) using fluorometric or colorimetric methods.
- Antimicrobial Susceptibility : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
- Cytotoxicity Screening : MTT or XTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC values. Dose-response curves and statistical validation (e.g., ANOVA) ensure reproducibility .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software be applied to determine the crystal structure of this compound?
- Methodological Answer :
- Crystallization : Use slow evaporation in solvents like ethanol/water to grow single crystals.
- Data Collection : Perform single-crystal X-ray diffraction (SCXRD) at 100–150 K. Resolve reflections with a Bruker D8 VENTURE diffractometer.
- Refinement : Use SHELXL for structure solution via direct methods. Analyze hydrogen bonding (e.g., N–H⋯O interactions) and torsional angles. Validate with R-factors (<0.05) and residual electron density maps. Cross-reference with Crystallography Open Database (COD) entries for analogous sulfonamides .
Q. What methodological approaches are used to resolve contradictions in biological activity data for sulfonamide derivatives like this compound?
- Methodological Answer :
- Dose-Response Repetition : Repeat assays under standardized conditions (pH, temperature, cell passage number).
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., fluorinated or methoxy-substituted derivatives) to isolate critical functional groups.
- Computational Modeling : Molecular docking (AutoDock Vina) or MD simulations to predict binding affinities to target proteins. Compare with experimental IC values .
Q. How can reaction kinetics and solvent effects be systematically studied to optimize sulfonamide derivatization reactions for enhanced bioactivity?
- Methodological Answer :
- Kinetic Profiling : Use pseudo-first-order conditions to measure rate constants () at varying temperatures (Arrhenius plots).
- Solvent Screening : Test solvents (e.g., DMSO, THF, acetonitrile) for polarity effects on transition states. Kamlet-Taft parameters quantify solvent hydrogen-bonding capacity.
- In Situ Monitoring : Employ HPLC or FTIR to track intermediate formation. Optimize reaction time and catalyst loading (e.g., 5–10 mol% EtN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
